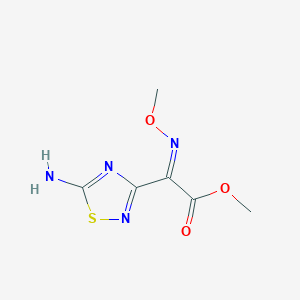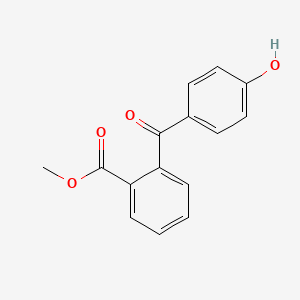![molecular formula C29H30N2O6 B7962031 Methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate](/img/structure/B7962031.png)
Methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate is a complex organic compound often used as a key intermediate in peptide synthesis. Its structure includes multiple protecting groups that help in selective reactions, making it a vital tool in the synthesis of peptides and other bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate typically involves multiple steps:
Starting Material: : The synthesis often begins with commercially available amino acids or peptides.
Protecting Groups Introduction: : The benzyloxycarbonyl (Cbz) and 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) groups are introduced to protect the amine functions.
Coupling Reactions: : Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to form peptide bonds.
Industrial Production Methods
In industrial settings, large-scale synthesis often involves automated peptide synthesizers that employ solid-phase synthesis techniques. These methods ensure high purity and yield through repetitive cycles of deprotection, coupling, and washing.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound is stable under mild oxidative conditions but can undergo degradation with strong oxidizing agents.
Reduction: : Reduction usually involves deprotecting the benzyloxycarbonyl and fluorenylmethoxycarbonyl groups using hydrogenolysis or mild acids.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the amine groups after deprotection.
Common Reagents and Conditions
Deprotection: : Piperidine is commonly used to remove the fluorenylmethoxycarbonyl group, while hydrogen and palladium catalysts are used for the benzyloxycarbonyl group.
Coupling: : As mentioned, EDCI or HATU in the presence of a base like DIPEA (N,N-diisopropylethylamine) are used for coupling reactions.
Major Products
The reactions typically yield peptides or peptidomimetics with high purity, depending on the sequence and protecting groups used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: : This compound is crucial in the assembly of complex peptide chains, which are essential for studying protein functions and interactions.
Biology
Proteomics: : Used in the study of proteomics to create peptide libraries for identifying protein interactions.
Cell Signaling: : Important in creating molecules that modulate cell signaling pathways, aiding in understanding cellular mechanisms.
Medicine
Drug Development: : Essential in the design of peptide-based drugs and therapeutic agents.
Vaccine Research: : Used in the synthesis of peptide vaccines that stimulate the immune system.
Industry
Biotechnology: : Widely used in biotechnological applications such as enzyme inhibitors and as substrates in biosensors.
Wirkmechanismus
The compound acts by selectively protecting amine groups, allowing for the controlled synthesis of peptides. It facilitates the formation of peptide bonds without cross-reactivity, ensuring the desired sequence is achieved. The molecular targets are primarily the amine groups of amino acids, and the pathways involved include peptide bond formation and deprotection processes.
Vergleich Mit ähnlichen Verbindungen
Methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate stands out due to its dual protecting groups, providing high selectivity and stability.
Similar Compounds
Boc (tert-butyloxycarbonyl) Protected Amino Acids: : Provide protection but are less stable under acidic conditions compared to Fmoc.
Z (benzyloxycarbonyl) Protected Amino Acids: : Similar to the Cbz group but less commonly used due to more difficult deprotection.
There you have it—a deep dive into the fascinating world of this compound. Anything else you'd like to explore?
Eigenschaften
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c1-35-27(32)26(16-9-17-30-28(33)36-18-20-10-3-2-4-11-20)31-29(34)37-19-25-23-14-7-5-12-21(23)22-13-6-8-15-24(22)25/h2-8,10-15,25-26H,9,16-19H2,1H3,(H,30,33)(H,31,34)/t26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGBHQWRQGCSPT-SANMLTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-tert-butyl 1-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanedioate](/img/structure/B7961954.png)
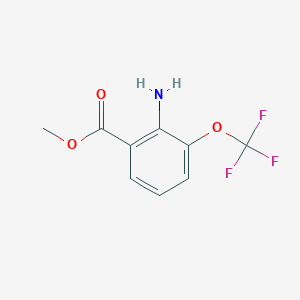

![Methyl (2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B7961979.png)
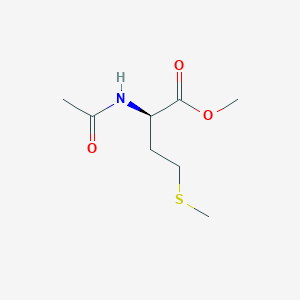
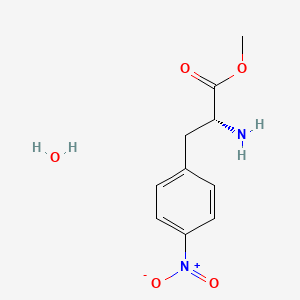
![dicyclohexylamine methyl (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoate](/img/structure/B7962003.png)
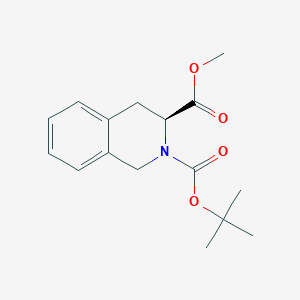
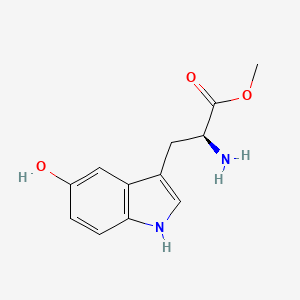
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(9H-xanthen-9-yl)carbamoyl]propanoate](/img/structure/B7962018.png)
![Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B7962023.png)
![Methyl (2s)-2-phenyl-2-[(phenylmethoxy)carbonylamino]acetate](/img/structure/B7962029.png)
